4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride
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Description
4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N4O and its molecular weight is 265.14. The purity is usually 95%.
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Scientific Research Applications
Structural and Electronic Properties
Research on the structural and electronic properties of related compounds has provided insights into their molecular behavior and interactions. For example, Georges et al. (1989) elucidated the crystal structures of anticonvulsant compounds, including one structurally similar to the compound , providing a basis for understanding their molecular orientations and interactions, essential for drug design and synthesis (Georges, Vercauteren, Evrard, & Durant, 1989).
Synthesis and Biological Activity
The synthesis of derivatives and evaluation of their biological activities form a significant part of the research on this compound. For instance, Gein et al. (2013) synthesized derivatives of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and studied their antimicrobial activities and effects on blood coagulation, highlighting the compound's potential in developing new therapeutic agents (Gein, Syropyatov, Kasimova, Dozmorova, Voronina, & Vakhrin, 2013).
Antidiabetic Drug Development
Research by Bindu, Vijayalakshmi, & Manikandan (2019) focused on synthesizing triazolo-pyridazine-6-yl-substituted piperazines and evaluating them as anti-diabetic drugs, emphasizing the compound's role in dipeptidyl peptidase-4 inhibition and insulinotropic activities, showcasing its potential in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial and Anticancer Evaluation
Bondock & Gieman (2015) synthesized new derivatives of 2-chloro-3-hetarylquinolines and evaluated their antibacterial and anticancer activities, demonstrating the compound's utility in developing treatments for infectious diseases and cancer (Bondock & Gieman, 2015).
Properties
IUPAC Name |
4-chloro-2-methyl-5-piperazin-1-ylpyridazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O.ClH/c1-13-9(15)8(10)7(6-12-13)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVQMKIEACKFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCNCC2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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